Product packaging for 2,3-Dimethoxyphenol(Cat. No.:CAS No. 5150-42-5)

2,3-Dimethoxyphenol

Cat. No.: B146663
CAS No.: 5150-42-5
M. Wt: 154.16 g/mol
InChI Key: QSZCGGBDNYTQHH-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Compound Research

Phenolic compounds, a broad class of organic molecules containing a hydroxyl group bonded directly to an aromatic hydrocarbon group, are widely studied in chemical and biological systems due to their diverse properties and occurrences. 2,3-Dimethoxyphenol falls within this class. ontosight.ainih.gov

Significance of Dimethoxyphenols in Chemical and Biological Systems

Dimethoxyphenols, including this compound, hold significance in both chemical and biological contexts. In chemical systems, their structure, with the electron-donating methoxy (B1213986) groups and the reactive hydroxyl group, influences their participation in various reactions, such as electrophilic aromatic substitution. cymitquimica.com Biologically, dimethoxyphenols are recognized for potential activities such as antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.airesearchgate.netontosight.ai Some are also known products of lignin (B12514952) pyrolysis, contributing to the composition of substances like wood smoke. researchgate.netwikipedia.org

Overview of this compound's Position among Dimethoxyphenol Isomers

This compound is one of several isomeric dimethoxyphenols, which differ based on the positions of the two methoxy groups on the phenol (B47542) ring. Other isomers include 2,6-dimethoxyphenol (B48157) (syringol), 3,4-dimethoxyphenol, and 3,5-dimethoxyphenol (B141022). wikipedia.orgperfumerflavorist.comresearchgate.netcarlroth.com Research indicates variations in reactivity and properties among these isomers. For instance, in gas-phase reactions with chlorine atoms, this compound has shown a higher reaction rate coefficient compared to 2,6-dimethoxyphenol. researchgate.net Differences in the relative position of functional groups also play a role in biological activities, such as antiviral effects. acs.org Sensory characteristics also vary between isomers; this compound is described as quite soft and potentially useful in certain flavor profiles, distinct from the characteristics of 2,6-dimethoxyphenol or 3,4-dimethoxyphenol. perfumerflavorist.com

Historical Perspectives on this compound Studies

Early studies involving this compound have included its identification as a plant-derived compound. sigmaaldrich.comchemicalbook.com Research has also historically utilized this compound to investigate the nitrosative deamination of DNA bases induced by reactive nitrogen species, exploring its role in potential mutagenesis. sigmaaldrich.comchemicalbook.comthermofisher.com

Current Research Trajectories and Open Questions

Current academic research on this compound continues to explore its potential biological activities, including antioxidant and antimicrobial effects. ontosight.airesearchgate.net Its role in chemical synthesis, particularly as an intermediate or precursor for more complex organic compounds, remains an active area. cymitquimica.commdpi.com Studies are also investigating its behavior in atmospheric chemistry, examining its reactions with species like chlorine atoms to understand its environmental fate. researchgate.net Open questions persist regarding the full scope of its biological and pharmacological significance, requiring further investigation to elucidate its therapeutic potential. ontosight.ai The precise mechanisms underlying its various observed activities and its interactions within complex biological and environmental systems are areas that warrant further research.

Interdisciplinary Relevance in Advanced Chemical Sciences

This compound demonstrates interdisciplinary relevance across advanced chemical sciences. Its chemical properties and reactivity make it valuable in synthetic organic chemistry for constructing diverse molecular architectures. cymitquimica.com In atmospheric chemistry, understanding its gas-phase reactions is crucial for modeling the fate of methoxylated aromatic compounds in the environment. researchgate.net Furthermore, its potential biological activities connect chemical research with pharmacology and medicinal chemistry, exploring its use or the development of derivatives for potential therapeutic applications. ontosight.aicymitquimica.comontosight.ai Its presence as a lignin degradation product also links it to biomass utilization and the development of bio-based chemicals. wikipedia.orgresearchgate.net

Detailed Research Findings

Research has provided specific data points regarding the properties and reactivity of this compound.

PropertyValueUnitSource
Molecular FormulaC8H10O3- ontosight.ainih.govcymitquimica.comfishersci.ca
Molecular Weight154.16 or 154.17 g/mol sigmaaldrich.comontosight.aicymitquimica.comfishersci.ca
Boiling Point233-234 or 506.2°C or K sigmaaldrich.comchemicalbook.comnist.gov
Density1.182g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index1.539n20/D sigmaaldrich.comchemicalbook.com
SolubilitySlightly soluble in water, soluble in organic solvents like ethanol (B145695) and ether- ontosight.aicymitquimica.com
Enthalpy of Vaporization76.5 ± 0.5kJ/mol nist.gov

In studies examining the gas-phase reaction of chlorine atoms with methoxylated aromatic compounds, this compound exhibited a rate coefficient of (4.73 ± 1.06) × 10-10 cm3 molecule-1 s-1. researchgate.net This was notably higher than that of 2,6-dimethoxyphenol ((2.71 ± 0.61) × 10-10 cm3 molecule-1 s-1), suggesting differences in reactivity between these isomers towards chlorine atoms, potentially influenced by steric factors. researchgate.net

Research into its biological effects indicates that this compound possesses antioxidant properties, which may contribute to protecting against cellular damage. ontosight.ai It has also been investigated for potential antimicrobial effects and its ability to mitigate DNA mutagenesis induced by reactive nitrogen species. sigmaaldrich.comresearchgate.netthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B146663 2,3-Dimethoxyphenol CAS No. 5150-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxyphenol
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InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3
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InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O3
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DSSTOX Substance ID

DTXSID10179832
Record name Phenol, dimethoxy-
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Molecular Weight

154.16 g/mol
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CAS No.

5150-42-5, 25155-26-4
Record name 2,3-Dimethoxyphenol
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Record name 2,3-Dimethoxyphenol
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Record name 2,3-Dimethoxyphenol
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Synthetic Methodologies and Chemical Transformations of 2,3 Dimethoxyphenol

Advanced Synthetic Routes to 2,3-Dimethoxyphenol

Advanced synthetic routes to this compound often focus on achieving regioselectivity and employing green chemistry principles.

Regioselective Synthesis Strategies

Regioselective synthesis strategies are crucial for directing chemical transformations to specific positions on the aromatic ring of pyrogallol (B1678534) derivatives, which can serve as starting materials for this compound synthesis. One approach involves the reductive cleavage of acetals of this compound. This method utilizes regioselective reductive electrophilic substitution of a methoxy (B1213986) group, followed by conversion to triflates and subsequent palladium-catalyzed cross-coupling reactions. rsc.orgrsc.orgsemanticscholar.org The regioselectivity of the reductive cleavage in these reactions is attributed to the steric influence of the two ortho substituents, which can twist the leaving methoxy group out of the plane of the aromatic ring. rsc.orgrsc.org

Another example of regioselective synthesis in related dimethoxyphenols involves the bromination of 2,5-dimethoxyphenol. Regioselective bromination with N-bromosuccinimide (NBS) afforded 4-bromo-2,5-dimethoxyphenol, demonstrating the strong para-orienting effect of the phenolic hydroxyl group. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry approaches aim to minimize the environmental impact of chemical synthesis. While specific green chemistry routes solely for this compound are not extensively detailed in the provided context, general green synthesis methodologies for substituted phenols offer relevant insights. One such method involves the rapid, open-air synthesis of aryl phenols from arylphenylboronic acids using hydrogen peroxide in ethanol (B145695). This procedure is conducted at ambient temperature for a short reaction time and utilizes relatively benign reagents and solvents, aligning with green chemistry principles. rsc.org The sustainability of similar methodologies has been assessed using parameters like E-factor and eco-score. researchgate.net

Another green chemistry aspect relevant to phenolic compounds is the use of biocatalysis. Laccases, for instance, are considered in green oxidation catalytic systems and use aerial oxygen as an oxidant, producing water as the only byproduct. mdpi.comresearchgate.netacs.org

Isotopic Labeling Techniques for this compound

Isotopic labeling techniques are valuable for tracing the metabolic fate and reaction mechanisms of compounds. While direct isotopic labeling of this compound is not explicitly detailed, related studies on isotopically labeled phenolic compounds provide methodological context. For example, an efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a related pyrogallol derivative, has been achieved. This synthesis involved introducing a 13C label from [13C]-methyl iodide and utilizing regioselective reactions. whiterose.ac.uk Another study mentions the use of 18O-labeled water and 18O2 environments in isotopic labeling studies to understand the mechanism of enzymatic reactions involving phenolic compounds. researchgate.net BOC Sciences is mentioned as a supplier offering isotope labeling services. thegoodscentscompany.com

Enzymatic Biotransformations Involving this compound

Enzymatic biotransformations offer environmentally friendly routes for modifying phenolic compounds.

Laccase-Mediated Oxidation and Dimerization

Laccases are multi-copper oxidases that catalyze the oxidation of various aromatic compounds, including phenols, with the concomitant reduction of oxygen to water. researchgate.netnih.govresearchgate.net 2,6-Dimethoxyphenol (B48157) (2,6-DMP), a structural isomer of this compound, is extensively used to measure laccase activity and is known to undergo laccase-catalyzed oxidation and dimerization. researchgate.netglpbio.com While the provided information focuses more on 2,6-dimethoxyphenol, the principles of laccase activity are applicable to other methoxy-substituted phenols like this compound.

Studies on 2,6-dimethoxyphenol have shown that laccase-catalyzed oxidation can lead to the formation of dimeric products. researchgate.netresearchgate.netresearchgate.net For instance, 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol (TMBP) is a characterized dimeric product of 2,6-dimethoxyphenol oxidation by laccase. researchgate.net The nature of the ortho substituents on the phenolic compound plays an important role in the coupling selectivity during enzymatic oxidation. researchgate.net

The efficiency of laccase-catalyzed dimerization can be influenced by reaction conditions, such as the presence of co-solvents. The positive effect of co-solvents like ethyl acetate (B1210297) on the dimerization of 2,6-dimethoxyphenol by Trametes pubescens laccase has been reported. mdpi.com Mediators, such as 1-hydroxybenzotriazole (B26582) (HOBt), can also be used in combination with laccases to facilitate the oxidation of substrates that are not directly compatible with the enzyme. mdpi.com

Mechanism of Oxidative Coupling

The general mechanism of laccase catalysis involves the reduction of molecular oxygen to water through a four-electron transfer process. researchgate.netnih.gov Laccases oxidize phenolic substrates by removing a single electron, leading to the formation of reactive phenoxy radical species. researchgate.netnih.govresearchgate.net These radical intermediates can then undergo non-enzymatic coupling reactions, such as dimerization or polymerization. researchgate.netnih.gov

In the case of 2,6-dimethoxyphenol, laccase catalysis produces phenoxy radical species. researchgate.net These radicals can undergo resonance stabilization to form para-radical species. researchgate.net Recombination of two molecules of the para-radical species then leads to the formation of the dimeric product, such as 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol. researchgate.net This proposed mechanism involves single-electron oxidation by laccase followed by radical coupling. researchgate.net

Data on the antioxidant activity of laccase-modified phenolic compounds, including the dimer of 2,6-dimethoxyphenol, suggests enhanced antioxidant capacities compared to the monomeric form. researchgate.net

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC8H10O3 chemspider.comnih.gov
Average Mass154.165 g/mol chemspider.com
Monoisotopic Mass154.062994 Da chemspider.comnih.gov
CAS Number5150-42-5 nih.govchemicalbook.comsigmaaldrich.comthegoodscentscompany.com
Boiling Point233-234 °C chemicalbook.com
Density1.182 g/mL at 25 °C chemicalbook.com
Flash Point108.89 °C (228.00 °F) TCC thegoodscentscompany.com
Solubility (DMSO)250 mg/mL glpbio.com
Solubility (Chloroform)Soluble chemicalbook.com

Table 2: Enzymatic Transformation Example (based on 2,6-Dimethoxyphenol)

SubstrateEnzymeProductReference
2,6-DimethoxyphenolLaccase3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol researchgate.net
Influence of Reaction Conditions on Dimer Formation (e.g., solvent systems)

The oxidation of phenolic compounds like dimethoxyphenols can lead to the formation of dimeric structures. The efficiency and nature of dimer formation are significantly influenced by reaction conditions, including the solvent system used. While specific details on the dimerization of this compound under various solvent systems were not extensively found in the search results, studies on related dimethoxyphenols, such as 2,6-dimethoxyphenol, provide insights into these influences.

Research on the laccase-catalyzed oxidation of 2,6-dimethoxyphenol indicates that the solvent system plays a crucial role in dimer formation. In a monophasic system, acetone (B3395972) was found to preferentially favor the formation of the dimer. researchgate.net For biphasic systems, increasing the concentration of ethyl acetate from 50% to 90% led to an increase in dimer formation. researchgate.net The resulting dimer from 2,6-dimethoxyphenol oxidation was characterized as a symmetrical C-C linked 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, which exhibited enhanced antioxidant activity compared to the monomer. researchgate.net The use of co-solvents can improve substrate solubility in water, which is often necessary for enzymatic reactions. researchgate.net

Role of Blue Multicopper Proteins in this compound Oxidation

Blue multicopper proteins, a family of enzymes found in bacteria, fungi, plants, and mammals, are known to catalyze the oxidation of various phenolic compounds. nih.govoup.com These proteins contain copper-binding domains that form the catalytic active site in enzymatic multicopper oxidases like laccases. oup.comoup.com

While 2,6-dimethoxyphenol is frequently used as a substrate for measuring laccase activity and studying the function of blue multicopper proteins, this compound can also be a substrate. nih.govoup.comscirp.org Studies have shown that various microbial blue multicopper proteins exhibit dimethoxyphenol oxidase activity. nih.govoup.com This activity can be monitored spectrophotometrically by observing the oxidation of dimethoxyphenol. nih.govoup.comoup.com Examples of microorganisms expressing blue multicopper proteins with such activity include Escherichia coli (CueO), Pseudomonas syringae and Xanthomonas campestris (CopA), Bacillus subtilis (CotA), and Saccharomyces cerevisiae (Fet3p). nih.govoup.com Laccases from Pyricularia oryzae, PpoA from Marinomonas mediterranea, phenoxazinone synthase from Streptomyces antibioticus, and mammalian ceruloplasmin are also versatile in oxidizing 2,6-dimethoxyphenol. nih.govoup.com The kinetics and optimal pH for dimethoxyphenol oxidation can vary depending on the specific enzyme. For instance, an alkaline bacterial laccase from Ochrobactrum sp. 531 showed optimal activity towards 2,6-dimethoxyphenol at pH 8.0. scirp.org

Microbial Biotransformation Pathways

Microorganisms play a significant role in the biotransformation of methoxyphenols, including this compound. These processes are part of the natural degradation of organic matter, particularly lignin (B12514952), which contains methoxyphenolic structures. ros.edu.pl Fungi are a major group of microbes responsible for the formation and biodegradation of methoxyphenols. ros.edu.pl Bacteria also contribute to these transformations. ros.edu.pl

Specific bacterial species have been identified that utilize enzymes like oxidases to degrade dimethoxyphenols. Marinomonas mediterranea, Streptomyces antibioticus, and Alteromonas sp. are examples of bacteria that use these enzymes in the degradation of 2,6-dimethoxyphenol. ros.edu.pl Bacillus subtilis and Streptomyces cyaneus are known to transform guaiacol (B22219) and syringol, with the degradation efficiency potentially enhanced by the addition of metal ions such as Cu, Mn, and Mg. ros.edu.pl While 2,6-dimethoxyphenol biotransformation is more widely studied in the provided sources, the general mechanisms involving microbial enzymes like laccases and peroxidases are relevant to the potential biotransformation pathways of this compound as well. researchgate.netacs.org For example, Bacillus aryabhattai is a strain capable of producing high-added value metabolites from various phenolic compounds and induces ligninolytic enzymes like laccases and lignin peroxidases. researchgate.net

Catalytic Cleavage and Degradation Pathways

The catalytic cleavage and degradation of dimethoxyphenols, particularly the scission of C-O bonds, are important for breaking down complex aromatic structures found in materials like lignin. This is a key area of research for developing sustainable methods to convert biomass into valuable chemicals.

C-O Bond Cleavage in Dimethoxyphenols (e.g., 2,6-dimethoxyphenol as a model)

The cleavage of C-O bonds in dimethoxyphenols is a crucial step in their degradation and transformation. 2,6-dimethoxyphenol is often used as a model compound to study these cleavage reactions due to its structural similarity to units found in lignin. frontiersin.orgnih.govnih.gov

Vanadium-Catalyzed Reactions

Vanadium metal has been demonstrated as an effective catalyst for the cleavage of C-O bonds in lignin model compounds, including 2,6-dimethoxyphenol. frontiersin.orgnih.govnih.gov This catalytic activity allows for the hydrogenolysis of 2,6-dimethoxyphenol without the need for external hydrogen gas or organic solvents under certain conditions. frontiersin.orgnih.govnih.gov The vanadium-catalyzed reaction of 2,6-dimethoxyphenol primarily yields 3-methoxycatechol (B1210430), which can undergo further cleavage to produce pyrogallol. frontiersin.orgnih.govnih.gov

Research has investigated the impact of reaction parameters such as temperature, time, and solvent on the efficiency of vanadium-catalyzed C-O bond cleavage. frontiersin.orgnih.govnih.gov For instance, a conversion of 89.5% for 2,6-dimethoxyphenol was achieved at 280°C after 48 hours using distilled water as the solvent. frontiersin.orgnih.govnih.gov The catalytic activity of vanadium in cleaving C-O bonds in water is considered excellent. frontiersin.orgnih.gov

Solvent Effects on Cleavage Efficiency

The choice of solvent significantly impacts the efficiency of catalytic C-O bond cleavage in dimethoxyphenols. Studies on the vanadium-catalyzed cleavage of 2,6-dimethoxyphenol highlight the importance of the solvent system. frontiersin.orgnih.gov

Using distilled water as the solvent proved to be optimal for the formation of 3-methoxycatechol and pyrogallol from 2,6-dimethoxyphenol. frontiersin.orgnih.gov The degradation rate in pure water was significantly more efficient compared to conversions in methanol (B129727) and ethanol. frontiersin.orgnih.gov In alcoholic solvents like methanol and ethanol, the production of pyrogallol was not observed, and the proportion of 3-methoxycatechol was considerably lower (<7%). frontiersin.orgnih.gov This suggests that methanol and ethanol are less efficient in generating the hydrogen necessary for C-O bond cleavage under these specific vanadium-catalyzed conditions. frontiersin.orgnih.gov The ratio of distilled water and methanol in mixtures also affects the cleavage efficiency. frontiersin.orgnih.gov

The following table summarizes some of the findings on the solvent effects in vanadium-catalyzed cleavage of 2,6-dimethoxyphenol:

Solvent System2,6-Dimethoxyphenol Conversion (%)Main ProductsEfficiency Notes
Distilled Water (280°C, 48h)89.53-methoxycatechol, PyrogallolOptimal for product formation, high efficiency. frontiersin.orgnih.gov
MethanolLower than water3-methoxycatechol (<7%)Less efficient, no pyrogallol observed. frontiersin.orgnih.gov
EthanolLower than water3-methoxycatechol (<7%)Less efficient, no pyrogallol observed. frontiersin.orgnih.gov
Distilled Water/Methanol MixturesVaries with ratio3-methoxycatechol, PyrogallolEfficiency impacted by water proportion. frontiersin.orgnih.gov
Product Distribution and Reaction Mechanisms

Investigations into the synthetic transformations of this compound and its derivatives reveal insights into product distribution and underlying reaction mechanisms. In one study involving the Friedel-Crafts alkylation of benzyl-protected this compound, the reaction with allyl alcohols in the presence of Cu(OTf)₂/4 Å molecular sieves in dichloromethane (B109758) yielded benzyl-protected 1,3-diarylpropenes as the major products. The regioselectivity observed in this reaction indicated a preference for alkylation at the position ortho to the methoxy group rather than the bulkier benzyloxy group. This outcome highlights the influence of steric factors on the orientation of electrophilic substitution on the activated aromatic ring of the this compound derivative.

Derivatization and Functionalization of this compound

Derivatization and functionalization reactions of this compound enable the introduction of new functional groups or modifications of existing ones, expanding its utility in organic synthesis.

This compound is known to form phenylsulfate derivatives. Phenylsulfates are a class of organic compounds characterized by a sulfuric acid group conjugated to a phenyl group. This compound sulfate (B86663) is an example of such a derivative, and its existence has been noted in scientific literature.

Allylation reactions involving this compound or its protected forms are significant for introducing allyl groups onto the aromatic core. As detailed in studies on the synthesis of 1,3-diarylpropenes, benzyl-protected this compound underwent Friedel-Crafts alkylation when reacted with specific allyl alcohols. The reaction, catalyzed by Cu(OTf)₂ with 4 Å molecular sieves in anhydrous dichloromethane, resulted in the formation of benzyl-protected 1,3-diarylpropenes. The observed product distribution favored substitution ortho to the methoxy group, influenced by the steric bulk of the benzyloxy substituent. This demonstrates the applicability of Friedel-Crafts type allylation for functionalizing this compound derivatives. While studies on other dimethoxyphenol isomers, such as 3,5-dimethoxyphenol (B141022), have explored metal and additive-free allylation using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter, the specific conditions and outcomes are dependent on the isomer and reactants involved. Similarly, allylation of 2,6-dimethoxyphenol has been reported as a route to compounds like 2,6-dimethoxy-4-allylphenol.

Spectroscopic Characterization and Computational Chemistry of 2,3 Dimethoxyphenol

Advanced Spectroscopic Analyses

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in confirming the structure and determining the molecular weight of 2,3-dimethoxyphenol.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and obtain information about the fragmentation of this compound. PubChem lists mass spectral information for this compound nih.gov. For related dimethoxyphenol isomers like 2,4-dimethoxyphenol, electron ionization mass spectra are available, showing characteristic fragmentation patterns nist.gov. These patterns, which involve the cleavage of specific bonds within the molecule, provide valuable data for identifying the compound and understanding its stability under ionization conditions. The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of this compound (154.16 g/mol ) sigmaaldrich.comfishersci.cachemspider.com. Fragmentation can lead to characteristic ions resulting from the loss of methyl groups or other substituents.

Quantum Chemical and Density Functional Theory (DFT) Studies

Computational chemistry techniques, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insights into the molecular properties of phenolic compounds, including dimethoxyphenols. researchgate.netacs.orgacs.orgresearchgate.netmdpi.com.

Computational Studies on Molecular Geometry and Electronic Structure

DFT calculations are frequently performed to optimize the molecular geometry and analyze the electronic structure of compounds like this compound. Studies on related dimethoxyphenol derivatives have shown that DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d)), can accurately reproduce experimental molecular structures obtained from techniques like X-ray diffraction nih.govtulane.edutandfonline.comjcsp.org.pktandfonline.com. These calculations provide insights into bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional arrangement. Furthermore, DFT studies can reveal details about the electronic distribution, including molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and interactions nih.govtulane.edujcsp.org.pktandfonline.comresearchgate.net.

Theoretical Estimation of Gas-Phase Enthalpies of Formation

Theoretical methods, including DFT, are used to estimate thermochemical properties such as the gas-phase enthalpy of formation (ΔfH°). Experimental determination of this value for this compound at 298.15 K has been reported as -(386.0 ± 2.2) kJ mol-1, derived from combustion calorimetry and Calvet microcalorimetry researchgate.netacs.org. Computational studies have also aimed to estimate these values for various dimethoxyphenol isomers, and good agreement between calculated and experimental gas-phase enthalpies of formation for closed-shell systems has been observed, lending confidence to theoretical predictions for related compounds and radicals researchgate.netacs.org.

Table 1: Experimental Gas-Phase Enthalpies of Formation for Selected Methoxy (B1213986) and Dimethoxyphenols at 298.15 K

CompoundΔfH° (kJ mol⁻¹)MethodSource
2-methoxyphenol-(246.1 ± 1.9)Combustion calorimetry, microcalorimetry researchgate.netacs.org
3-methoxyphenol-(240.4 ± 2.1)Combustion calorimetry, microcalorimetry researchgate.netacs.org
4-methoxyphenol-(229.7 ± 1.8)Combustion calorimetry, microcalorimetry researchgate.netacs.org
This compound-(386.0 ± 2.2)Combustion calorimetry, microcalorimetry researchgate.netacs.org
2,6-dimethoxyphenol (B48157)-(381.7 ± 1.9)Combustion calorimetry, microcalorimetry researchgate.netacs.org
3,5-dimethoxyphenol (B141022)-(399.4 ± 3.0)Combustion calorimetry, microcalorimetry researchgate.netacs.org

Analysis of O-H Bond Dissociation Energies and Substituent Effects

The O-H bond dissociation energy (BDE) is a critical parameter for understanding the radical scavenging activity and antioxidant properties of phenolic compounds. Theoretical calculations, particularly using DFT methods, have been extensively applied to determine the O-H BDEs of substituted phenols, including dimethoxyphenols researchgate.netacs.orgacs.orgresearchgate.netmdpi.com. These studies analyze how the position and nature of substituents, such as methoxy groups, influence the strength of the phenolic O-H bond. Analysis of substituent effects suggests that electronic exchange phenomena between the substituents play a dominant role in influencing these bond dissociation energies researchgate.netacs.org. Methoxy groups, generally considered electron-donating, can weaken the phenolic hydroxyl bond researchgate.net. Theoretical calculations have shown good agreement with available experimental data for O-H BDEs in various substituted phenols acs.orgmdpi.com.

Intramolecular Hydrogen Bonding Analysis

Intramolecular hydrogen bonding plays a significant role in defining the conformation and properties of molecules containing both a hydrogen bond donor (such as a hydroxyl group) and an acceptor (such as an ether oxygen) in suitable proximity. In the case of this compound, the presence of a phenolic hydroxyl group and two methoxy groups on adjacent carbons of the aromatic ring allows for the potential formation of intramolecular hydrogen bonds.

Studies on related ortho-methoxyphenols, such as guaiacol (B22219) (2-methoxyphenol), have extensively demonstrated the presence of an intramolecular hydrogen bond between the phenolic OH group and the oxygen atom of the ortho-methoxy group. This interaction influences the molecular conformation, favoring a structure where the hydroxyl group is oriented towards the methoxy substituent. tandfonline.comaip.orgpublish.csiro.aunih.govresearchgate.netacs.org Computational studies, including MP4 calculations, have estimated the binding energy of this intramolecular hydrogen bond in guaiacol to be approximately 18 kJ/mol. aip.org

For this compound, spectroscopic data, particularly 1H Nuclear Magnetic Resonance (NMR) spectroscopy, provides evidence for intramolecular hydrogen bonding. The chemical shift of the hydroxyl proton in the 1H NMR spectrum is a sensitive indicator of its involvement in hydrogen bonding; a shift to lower field (higher ppm) typically suggests a deshielding effect due to hydrogen bond formation. cdnsciencepub.com Analysis of the 1H NMR spectrum of this compound in solutions, such as CCl4, has been conducted to investigate intramolecular hydrogen bonding by examining the chemical shift of the hydroxyl proton. cdnsciencepub.com

Comparisons of the hydroxyl proton chemical shifts in this compound with those of related compounds like 2,3-dihydroxyanisole have shown very little difference in hydrogen bond energies. cdnsciencepub.com This suggests that a similar intramolecular interaction involving the phenolic hydroxyl group and an adjacent oxygen atom is present in this compound. It has been proposed that in this compound, the central methoxy group involved in hydrogen bonding lies nearly perpendicular to the plane of the aromatic ring. cdnsciencepub.com

Computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for investigating the presence, strength, and nature of intramolecular hydrogen bonds. DFT calculations have been widely applied to study the structural and energetic aspects of hydrogen bonding in various substituted phenols and dimethoxybenzenes. acs.orgresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.nettulane.eduacs.orgacs.orgdntb.gov.uaacs.org These calculations can provide insights into optimized molecular geometries, hydrogen bond lengths and angles, and interaction energies, complementing experimental spectroscopic data. While specific detailed data tables from computational analyses solely focused on the intramolecular hydrogen bond energy and geometry of this compound were not extensively detailed in the search results, the application of DFT to dimethoxyphenols for thermochemical properties and hydrogen bonding in related contexts is well-documented. researchgate.netnih.govresearchgate.netacs.org This indicates that computational approaches are applicable and have been utilized to understand the behavior of this class of compounds, including the analysis of intramolecular interactions.

Biological and Bioactive Research Aspects of 2,3 Dimethoxyphenol

Mechanisms of Bioactivity

The bioactivity of 2,3-Dimethoxyphenol is attributed to various mechanisms involving its interaction with reactive species and microorganisms.

DNA Mutagenesis Inhibition by Reactive Nitrogen Species (RNS)

Research indicates that this compound may play a role in inhibiting the nitrosative deamination of DNA bases induced by reactive nitrogen species (RNS) sigmaaldrich.comchemicalbook.com. Nitrosative deamination is a process that can lead to mutagenesis researchgate.net. Phenolic compounds, including this compound, are believed to possess antinitrosating properties due to their ability to scavenge RNS researchgate.net. This scavenging ability is thought to be related to their chemical structure researchgate.net. It has been suggested that phenolic compounds can react with RNS more rapidly than many amino compounds, potentially preventing the direct nitrosation of DNA bases or their transnitrosation from transient N-nitroso compounds formed in vivo researchgate.net.

Role in Antioxidant Mechanisms

This compound exhibits antioxidant properties, which are crucial for protecting against cell damage caused by free radicals ontosight.ai. Its antioxidant activity has been investigated through various in vitro assays.

The free radical scavenging capacity of this compound has been evaluated using assays such as DPPH (1,1-Diphyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) orientjchem.orgorientjchem.orgnih.gov. The DPPH assay is commonly used to measure the ability of a compound to scavenge free radicals, often through a hydrogen atom transfer (HAT) mechanism nih.govresearchgate.net. The FRAP assay, on the other hand, measures the reducing power of an antioxidant, which typically involves a single electron transfer (SET) mechanism nih.gov. Studies using these assays have shown that this compound and related phenolic compounds possess significant antioxidant abilities orientjchem.orgorientjchem.org. For instance, some studies on dimethoxyphenol derivatives have reported high percentages of DPPH inhibition and notable FRAP values, sometimes comparable to or even higher than standard antioxidants like ascorbic acid and BHT orientjchem.orgorientjchem.org.

The antioxidant mechanisms of phenolic compounds, including this compound, are related to their O-H bond dissociation energy (BDE) researchgate.net. A lower O-H BDE generally indicates a higher propensity for the phenol (B47542) to donate a hydrogen atom and thus scavenge free radicals via the HAT mechanism mdpi.com. Gas-phase acidity measurements can provide insights into the thermodynamic stability of the phenoxide ion formed after the loss of a proton, which is relevant to antioxidant mechanisms involving proton transfer researchgate.netacs.org.

Experimental and theoretical studies have investigated the gas-phase acidities of various dimethoxyphenol isomers, including this compound researchgate.netsci-hub.ruacs.org. These studies aim to understand how the position of methoxy (B1213986) groups influences the acidity of the phenolic hydroxyl group and, consequently, its O-H BDE and antioxidant potential researchgate.netmdpi.com. Research has shown a correlation between gas-phase acidity and O-H bond dissociation enthalpy, providing a way to understand the thermochemistry of radical scavenging reactions researchgate.netacs.org. The acidity trends among different dimethoxyphenol isomers have been rationalized in terms of the substituent effects on the stability of both the parent phenols and their corresponding phenoxide ions researchgate.netacs.org.

Free Radical Scavenging Capacity (e.g., DPPH, FRAP assays)

Antifungal Properties

This compound has been reported to possess antifungal properties guidechem.com. Naturally occurring phenolic compounds, including those structurally related to this compound, have been isolated from various plant sources and shown to exhibit antifungal activity researchgate.net. While detailed mechanisms of its antifungal action were not extensively covered in the provided search results, the presence of phenolic structures is often associated with antimicrobial activities due to their ability to interact with microbial cell membranes and enzymes.

Antibacterial Activity and Spectrum of Inhibition

Studies have indicated that this compound exhibits antibacterial activity ontosight.aiguidechem.com. Research on wood vinegar, which contains 2,6-dimethoxyphenol (B48157) (syringol) and 2-methoxyphenol (guaiacol) as major components, has demonstrated broad-spectrum inhibition against various bacterial strains semanticscholar.org. While this compound was mentioned as a component in some extracts showing antibacterial activity, detailed data on its specific spectrum of inhibition and minimum inhibitory concentrations (MIC) in isolation were not consistently provided in the search results journal-innovations.com. However, the presence of phenolic compounds is generally linked to antibacterial effects, potentially through mechanisms involving disruption of cell membranes, inhibition of enzyme activity, or interaction with genetic material ijpcbs.com. Studies on synthesized compounds incorporating dimethoxyphenol structures have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria ijpcbs.comnih.gov.

Cellular and Molecular Interactions

Research has explored the potential biological activities of this compound, particularly its effects on various cell lines.

Natural Occurrence and Biosynthesis Pathways

This compound is found in nature as a result of the degradation of plant material, particularly lignin (B12514952).

Occurrence in Pyroligneous Acid and Wood Smoke

This compound is a component found in pyroligneous acid, also known as wood vinegar or liquid smoke. perflavory.comencyclopedia.pubwikipedia.org Pyroligneous acid is a liquid produced by the destructive distillation or pyrolysis of wood and other plant materials in the absence of oxygen. encyclopedia.pubwikipedia.org Wood smoke, generated during the controlled burning of wood, also contains dimethoxyphenol, among other compounds like acetic acid and 2-butanone. perflavory.com Phenolic compounds, including dimethoxyphenols, are consistently found in wood vinegar, with their concentrations varying depending on the source woody material. encyclopedia.pub

Derivation from Lignin Pyrolysis

This compound is a product of the pyrolysis of lignin. ros.edu.plpsu.edu Lignin is a complex aromatic polymer found in the cell walls of vascular plants. nih.govrsc.org Pyrolysis is a thermochemical process involving the heating of biomass at high temperatures in the absence of oxygen, leading to the release of various low molecular weight aromatic compounds. ros.edu.plmdpi.com Studies on the pyrolysis of lignin model compounds have shown the production of dimethoxyphenol. psu.edu The composition of the pyrolysis products, including the types of methoxyphenols and dimethoxyphenols released, can be influenced by factors such as reaction time, temperature, the presence of catalysts, and the type of plant material. ros.edu.pl Hardwood lignins, which consist of syringyl (S) and guaiacyl (G) units, decompose into both guaiacols (2-methoxyphenols) and syringols (2,6-dimethoxyphenols) during pyrolysis. rsc.org While 2,6-dimethoxyphenol (syringol) is a major component derived from the thermal decomposition of the sinapyl alcohol component of lignin, this compound is also identified among the methoxyphenols released during the fast pyrolysis of wood biomass. ros.edu.plmdpi.comwikipedia.org

Isolation from Plant Species (e.g., Empetrum nigrum var. japonicum)

A bibenzyl compound containing a 2,6-dimethoxyphenol structure has been isolated from the leaves of Empetrum nigrum var. japonicum. tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net This plant, also known as Japanese crowberry, is an evergreen shrub found in high altitudes and cold climates. tandfonline.com The isolation of this bibenzyl from Empetrum nigrum var. japonicum suggests that plants can be a natural source of compounds incorporating the dimethoxyphenol moiety. tandfonline.comnih.gov

Analytical Methodologies for 2,3 Dimethoxyphenol

Chromatographic Techniques

Chromatographic methods are widely used for separating 2,3-dimethoxyphenol from complex mixtures, enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound. It is particularly useful for analyzing volatile and semi-volatile organic compounds. GC-MS has been employed for the determination of methoxyphenols, including this compound, in ambient atmospheric particulate matter. nih.gov, acs.org, researchgate.net An improved GC-MS method for analyzing methoxyphenols in low-volume ambient PM samples involves adding deuterated standard compounds before extraction to determine analyte recoveries. nih.gov, acs.org, researchgate.net This method has shown good analytical figures of merit, including recoveries ranging from 63-100% and precision between 2-6%. nih.gov, acs.org The analytical limit of detection was reported as 0.002 µg/mL, and the limit of quantitation ranged from 0.07-0.45 ng/m³ for a 14 m³ sample. nih.gov, acs.org GC-MS analysis has also been used to identify this compound in soybean genotypes. nih.gov In the analysis of smoke flavorings and feed additives, GC-MS methods have been developed and validated for quantifying 2,6-dimethoxyphenol (B48157) (syringol), a related dimethoxyphenol isomer. europa.eu These methods often utilize internal standards and single monitoring mode (SIM) for detection. europa.eu Performance characteristics for such methods have included relative standard deviations for repeatability ranging from 0.8 to 4.9% and recovery rates from 91 to 104%. europa.eu

Data from a GC-MS analysis of a smoke flavoring product (SmokeEz C-10) shows the average content and relative standard deviation for intermediate precision (RSDip) of several volatile constituents, including 2,6-dimethoxyphenol. While this data is for an isomer, it illustrates the type of quantitative information obtained via GC-MS in complex samples.

ConstituentAverage Content (%)RSDip (%)
Acetic acid1118
Hydroxypropanone (Acetol)1.916
2-Hydroxyacetaldehyde1.811
2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene)0.2417
2,6-Dimethoxyphenol (Syringol)0.1421
Phenol (B47542)0.1217
2-Methoxyphenol (Guaiacol)0.0520

GC-MS is also used in the analysis of bio-oils from biomass pyrolysis, although the analysis of the aqueous phase can be more challenging, often requiring a prior extraction step. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of complex mixtures containing this compound, especially when dealing with less volatile or thermally labile compounds that are not amenable to GC-MS. LC-MS/MS has potential for structure elucidation of various compounds, including lignin (B12514952) oligomers. rsc.org Electrospray ionization (ESI), a common LC-MS technique, is selective towards acidic or basic analytes, making it suitable for phenolic compounds like this compound. rsc.org LC-MS has been used in the analysis of products from enzymatic modification of 2,6-dimethoxyphenol, where it detected the desired dimer and other related products. researchgate.net In the analysis of bio-oils, comprehensive two-dimensional liquid chromatography (LC × LC) coupled with MS has demonstrated good quantitative capabilities for analyzing aqueous phases, despite challenges like low response and sensitivity for some compounds. sci-hub.se A study using ultra-high performance liquid chromatography coupled to a high resolution mass spectrometer with an ESI source identified 2,6-dimethoxyphenol as a putative compound in samples from glycerin bioconversion. scielo.br

Spectrophotometric Assays

Spectrophotometric assays provide a convenient and often high-throughput method for assessing the activity of enzymes that utilize this compound as a substrate.

Use as a Substrate for Enzyme Activity Measurement (e.g., Laccase, Polysaccharide Monooxygenase)

This compound (often referred to as 2,6-dimethoxyphenol or syringol in the context of enzyme assays) is commonly used as a substrate for measuring the activity of enzymes such as laccase and lytic polysaccharide monooxygenase (LPMO). sigmaaldrich.com, acs.org, biorxiv.org, researchgate.net, mdpi.com Laccases oxidize phenolic compounds, and 2,6-dimethoxyphenol is a typical substrate for this activity. csic.es, elsevier.es, sigmaaldrich.com, acs.org The oxidation of 2,6-dimethoxyphenol by laccase results in the formation of colored products, such as coerulignone, which can be monitored spectrophotometrically, typically at around 469-470 nm. elsevier.es, acs.org, researchgate.net This color change allows for the straightforward measurement of enzyme activity. elsevier.es, acs.org, researchgate.net The optimal pH for laccase activity using 2,6-dimethoxyphenol as a substrate can vary depending on the enzyme source; for many fungal laccases, the optimum pH is in the range of 2-5, while plant laccases may show optimal activity at higher pH values (5-7). acs.org, researchgate.net

Lytic polysaccharide monooxygenases (LPMOs) also exhibit a peroxidase activity that can be measured using 2,6-dimethoxyphenol as a substrate in the presence of H₂O₂. nih.gov, researchgate.net, frontiersin.org LPMO catalyzes the oxidation of 2,6-dimethoxyphenol to phenoxy radicals, which then dimerize to form hydrocoerulignone, subsequently converted to coerulignone by LPMO. frontiersin.org This spectrophotometric assay is considered fast, robust, and sensitive, allowing for the screening, production monitoring, purification, and characterization of LPMOs. researchgate.net, frontiersin.org The high molar absorption coefficient of coerulignone (ε₄₆₉ = 53,200 M⁻¹ cm⁻¹) contributes to the sensitivity of the assay. researchgate.net However, it is important to note that other enzymes like laccase or peroxidase can interfere with this assay when used in crude extracts. researchgate.net While 2,6-dimethoxyphenol is a common substrate, improved assays for LPMO activity based on hydrocoerulignone have been developed, offering higher sensitivity and more reliable detection in complex matrices. nih.gov

Challenges and Advancements in Quantification

Quantifying this compound, particularly in complex or environmental samples, presents certain challenges that have led to the development of improved methodologies.

Quantification in Environmental Samples (e.g., Atmospheric Particulate Matter)

Quantification of methoxyphenols, including this compound, in environmental samples such as atmospheric particulate matter (PM) is challenging due to their polar, semi-volatile, and somewhat reactive nature. nih.gov, acs.org, researchgate.net These compounds are produced from the pyrolysis of lignin during wood and biomass combustion and are used as atmospheric markers for wood smoke contribution to PM. nih.gov, acs.org, researchgate.net Reliable quantification requires sensitive and robust analytical methods. As mentioned earlier, improved GC-MS methods utilizing deuterated internal standards have been developed to enhance accuracy by accounting for analyte recoveries in PM samples. nih.gov, acs.org, researchgate.net Studies applying these methods to ambient PM samples have detected particle-bound methoxyphenol concentrations ranging from <0.1 to 22 ng/m³, primarily in the fine PM₂.₅ fraction. nih.gov, acs.org A significant challenge in the analysis of atmospheric PM collected on Teflon filters is the potential reduction in methoxyphenol levels if the filters undergo XRF analysis prior to organic analysis, as XRF can affect semi-volatile or reactive organic chemicals. nih.gov, acs.org, researchgate.net This highlights the need for careful sample handling and analytical workflows when quantifying this compound and similar compounds in environmental matrices.

Method Validation and Performance Characteristics (e.g., RSDr, Rrec, LOQ)

The validation of analytical methods for the determination of this compound is crucial to ensure the reliability, accuracy, and precision of the results. Method validation typically involves assessing various performance characteristics, including repeatability (RSDr), recovery (Rrec), and limit of quantification (LOQ). While specific validation data solely focused on this compound across diverse matrices is limited in the provided context, insights can be drawn from studies involving related dimethoxyphenol isomers or analytical methods designed to quantify multiple phenolic compounds, including this compound.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of phenolic compounds, including dimethoxyphenols. GC-MS methods have been utilized for the determination of dimethoxyphenols in complex matrices like animal feed and biological specimens europa.euoup.com. HPLC, including UHPLC, has also been applied for the separation and analysis of various substituted phenols, including dimethoxyphenol isomers nih.govthermofisher.com.

Method validation parameters such as repeatability (RSDr), recovery (Rrec), and limit of quantification (LOQ) provide essential information about a method's performance. Repeatability assesses the precision of the method under the same operating conditions over a short interval of time globalresearchonline.net. Recovery evaluates the efficiency of the method in extracting and detecting the analyte from the sample matrix fao.org. The LOQ is defined as the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision fao.orgdemarcheiso17025.com.

Studies on related dimethoxyphenols offer some indicative ranges for these parameters. For instance, a GC-MS method validated for the quantification of 2,6-dimethoxyphenol in animal feed reported a relative standard deviation for repeatability (RSDr) ranging from 0.8% to 4.9% and a recovery rate (Rrec) ranging from 91% to 104% europa.eu. The limit of quantification (LOQ) for this method was established at 1 mg/kg feed europa.eu.

In another study focusing on the determination of 3,5-dimethoxyphenol (B141022) in biological specimens using GC-MS, method validation provided values for LOQ, recovery, and precision. The LOQ was determined to be 8.50 ng/mL. Extraction recoveries were reported as 104.7% ± 0.86% at 10 ng/mL and 101.9% ± 0.35% at 100 ng/mL oup.com. Precision, assessed through intraday and interday analysis at 100 ng/mL, showed values of 100.9% ± 1.99 and 102.7% ± 5.5, respectively oup.com. (Note: The precision values are presented as percentages in the source, which may represent recovery at different precision levels or a different metric).

General guidelines for method validation, such as those from ICH or AOAC, suggest acceptable ranges for these parameters. For quantitative methods, acceptable mean recoveries often range from 70% to 120% with a relative standard deviation (RSD) typically ≤ 20%, although stricter criteria (e.g., RSD ≤ 2%) are common in some applications like pharmaceutical analysis fao.orgresearchgate.net. The LOQ is generally determined based on a signal-to-noise ratio, commonly accepted as 10:1 demarcheiso17025.com.

While specific validation data for this compound across various matrices is not extensively detailed in the provided information, the validation parameters observed for related dimethoxyphenols and general validation guidelines provide a framework for understanding the expected performance characteristics of validated methods for this compound. Achieving low RSD values indicates good precision, while high recovery rates demonstrate efficient extraction and accurate quantification.

The table below summarizes some of the validation parameters found for related dimethoxyphenols, providing an indication of the performance characteristics that might be expected for a validated method for this compound.

CompoundMatrixMethodRSDr (%)Rrec (%)LOQSource
2,6-DimethoxyphenolAnimal feedGC-MS0.8 - 4.991 - 1041 mg/kg europa.eu
3,5-DimethoxyphenolBiological specimensGC-MS-101.9 - 104.78.50 ng/mL oup.com
Multiple compounds (including dimethoxyphenols)TCM InjectionHPLC-DAD1.14 - 2.82 (inter-day RSD)95.97 - 109.303.42 - 80.13 ng nih.gov

Note: The precision values for 3,5-Dimethoxyphenol in biological specimens oup.com are presented as percentages (100.9% ± 1.99 and 102.7% ± 5.5), which may represent recovery at specific precision levels or a different statistical representation of variability.

Detailed research findings on the validation of methods for this compound would typically involve studies assessing linearity, specificity, accuracy, precision (repeatability and intermediate precision), LOQ, and robustness across the intended analytical range and sample matrices. These studies are fundamental to establishing the suitability of a method for its specific analytical purpose.

Environmental and Ecological Research of 2,3 Dimethoxyphenol

Atmospheric Chemistry and Environmental Fate

The behavior of 2,3-Dimethoxyphenol in the atmosphere and its ultimate environmental fate are influenced by its sources, stability, and reactivity with atmospheric components.

Role as a Tracer for Wood Combustion in Ambient Air

Methoxyphenols, including this compound, are characteristic products of the pyrolysis of lignin (B12514952), a major component of wood and other biomass. ros.edu.plresearchgate.netmdpi.com As such, they are utilized as atmospheric markers or tracers to identify and quantify the contribution of wood smoke to ambient air particulate matter (PM). researchgate.netcopernicus.org The presence of methoxyphenols in ambient particles has been detected, with concentrations varying and often found predominantly in the fine particulate matter fraction (PM2.5). researchgate.net While levoglucosan (B13493) is a widely used tracer for biomass burning in general, methoxyphenols, particularly syringol derivatives like 2,6-dimethoxyphenol (B48157), can be indicative of hardwood combustion. mdpi.comnih.gov The reliable quantification of methoxyphenols in ambient PM can be analytically challenging due to their polar, semi-volatile, and somewhat reactive nature. researchgate.net

Stability and Reactivity in Atmospheric PM

Methoxyphenols are considered relatively stable tracers of wood smoke in the atmosphere. researchgate.net However, they can undergo chemical evolution through degradation processes in the atmosphere. researchgate.net The reactivity of phenolic compounds, including methoxyphenols, with atmospheric oxidants such as hydroxyl radicals (OH˙) is significant. acs.orgresearchgate.net The reaction with OH radicals is a primary removal mechanism for substituted phenols in the atmosphere and in water. researchgate.net Studies have investigated the temperature dependence of the rate constants for the aqueous-phase reactions of OH radicals with phenolic compounds, indicating that higher temperatures can facilitate this removal. researchgate.net The oxidation of phenolic compounds is initiated by the addition of an OH radical to the benzene (B151609) ring or the abstraction of a hydrogen atom. acs.org The resulting intermediate radicals can react with oxygen or nitrogen oxides, and the substituted groups on the benzene ring influence the reaction products. acs.org While this compound's specific stability and reactivity in atmospheric PM are linked to the broader behavior of methoxyphenols, detailed studies focusing solely on this isomer's atmospheric transformation within particles are less commonly highlighted in the search results compared to its role as a tracer.

Occurrence in Biomass Combustion Products

This compound is consistently identified as a product of the thermal decomposition of lignin during the combustion of wood and other biomass fuels. ros.edu.plresearchgate.netmdpi.com Pyrolysis, the thermochemical decomposition of organic biopolymers like lignin, releases numerous low molecular weight aromatic compounds into the environment, including this compound. ros.edu.pl Both natural processes, such as forest fires, and anthropogenic activities, like the burning of wood and plant wastes, contribute to the release of methoxyphenols. ros.edu.pl Different types of wood can produce varying levels and types of methoxyphenols. For instance, while guaiacol (B22219) derivatives are produced from both softwood and hardwood, syringol derivatives (which include 2,6-dimethoxyphenol, an isomer of this compound) are particularly abundant in hardwood combustion emissions. mdpi.comnih.gov

Data on the emission of methoxyphenols from biomass burning highlights their significant contribution to atmospheric organic aerosol. Emission rates for methoxyphenol species from biomass burning have been estimated to range from 420–900 mg per kg of fuel. copernicus.org

While specific quantitative data solely for this compound emissions across various biomass types is not explicitly detailed in the provided search results, the general understanding is that it is a component of the complex mixture of organic compounds released during biomass burning. The composition of smoke is influenced by the type of biomass, humidity, temperature, and weather conditions. researchgate.net

Bioremediation and Degradation in Environmental Systems

The presence of methoxyphenols in the environment is also linked to transformation processes driven by microbial activity. ros.edu.pl Microorganisms, particularly fungi, play a significant role in the biodegradation of natural polymers like lignin, leading to the formation of low molecular weight phenolic compounds. ros.edu.pl Bacteria can also contribute to the formation of methoxyphenols from compounds like vanillic and ferulic acids. ros.edu.pl

Bioremediation techniques are explored for the degradation of various organic pollutants, including phenolic compounds, in environmental systems such as wastewater. researchgate.netresearchgate.net While much of the research on the biodegradation of dimethoxyphenols focuses on the isomer 2,6-dimethoxyphenol, the principles and microbial capabilities involved are relevant to the potential degradation of this compound as well. nih.govcapes.gov.br Studies have shown that microbial species, including bacteria and yeasts, possess enzyme systems capable of decomposing various phenolic compounds. researchgate.net For example, Pseudomonas aeruginosa has been shown to degrade certain complex organic compounds and produce metabolites, including 3,5-dimethoxyphenol (B141022) (another isomer). capes.gov.br Enzymatic degradation, particularly using enzymes like laccases, is considered a promising method for treating biodegradable pollutants by breaking down persistent chemical compounds. researchgate.netnih.gov

Bioremediation approaches, such as biostimulation (adjusting environmental factors to favor pollutant-degrading bacteria) and bioaugmentation (introducing specific microbial communities), are employed for the degradation of complex industrial pollutants, including those found in pulp and paper mill effluent, which can contain lignin-derived compounds like guaiacol and syringol. nih.gov

While direct studies on the bioremediation and degradation pathways specifically for this compound are not extensively detailed in the provided snippets, the broader research on the microbial degradation of methoxyphenols and phenolic compounds suggests that biological processes are relevant to its environmental fate.

Future Research Directions and Applications

Exploration of Novel Synthetic Pathways

Current synthetic methods for 2,3-dimethoxyphenol include the decarboxylation of pyrogallol (B1678534) carboxylic acid 3,4-dimethyl ether chemicalbook.com. While this method provides a route to the compound, future research can focus on developing novel and more efficient synthetic pathways. This includes exploring green chemistry approaches, such as microwave-assisted synthesis, which has been applied to the synthesis of related dimethoxyphenol derivatives like 4-((E)-(benzo[d]thiazol-2-ylimino)methyl)-2,6-dimethoxyphenol isroset.org. Research could investigate catalytic methods, potentially utilizing transition metals or enzymes, to achieve higher yields, reduce reaction times, and minimize the generation of hazardous byproducts. The development of regioselective reactions to specifically target the 2,3-substitution pattern on the phenol (B47542) ring remains a key area for innovation.

Advanced Computational Modeling for Structure-Activity Relationships

Computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful tool to understand the relationship between the chemical structure of this compound and its biological activities ajpp.in. Future research can utilize advanced computational techniques, including density functional theory (DFT) calculations, which have been employed to study the gas-phase acidities and bond dissociation enthalpies of dimethoxyphenols researchgate.netresearchgate.net. These models can help predict and optimize the properties of 2,3-DMP and its derivatives for specific applications, such as antioxidant activity or interactions with biological targets. By correlating molecular descriptors with observed activities, computational modeling can guide the rational design of novel compounds with enhanced efficacy and desired characteristics.

Comprehensive Elucidation of Biological Mechanisms of Action

While this compound has been noted for potential biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects, a comprehensive understanding of its underlying mechanisms of action is still needed ontosight.ai. Research has shown its use in studying the nitrosative deamination of DNA bases induced by reactive nitrogen species chemicalbook.comsigmaaldrich.comsigmaaldrich.com. Future studies should focus on detailed investigations into the molecular pathways and targets influenced by 2,3-DMP. This could involve in vitro and in vivo studies to determine its interactions with enzymes, receptors, and cellular processes. Understanding these mechanisms will be crucial for evaluating its therapeutic potential and developing targeted applications. Research into the enzymatic modification of phenolic compounds, including dimethoxyphenols, has shown enhanced antioxidant capacities, suggesting a promising avenue for future study researchgate.net.

Development of Targeted Analytical Probes

The development of sensitive and selective analytical probes for this compound is essential for its detection, quantification, and monitoring in various matrices, including biological samples and environmental media. Future research can focus on creating targeted probes that can specifically identify and measure 2,3-DMP, even in complex mixtures. This could involve the design of fluorescent sensors, electrochemical biosensors, or antibody-based assays. Advances in this area would facilitate research into its pharmacokinetics, environmental fate, and presence in natural products. The use of pH indicators derived from dimethoxyphenol, such as GJM-534 from 2,6-dimethoxyphenol (B48157), in wearable sensors demonstrates the potential for developing targeted analytical tools ugr.es.

Investigation of Environmental Impact and Remediation Strategies

Given the increasing focus on environmental sustainability, future research should investigate the environmental impact of this compound and develop effective remediation strategies. This includes studying its persistence, mobility, and potential degradation pathways in soil, water, and air thermofisher.comthermofisher.com. Research could explore biological remediation methods, such as the use of microorganisms or enzymes capable of degrading 2,3-DMP researchgate.net. Investigating advanced oxidation processes or adsorption techniques could also lead to efficient methods for removing 2,3-DMP from contaminated sites. Understanding its environmental fate is crucial for assessing potential ecological risks and developing strategies to mitigate them.

Q & A

Basic: What analytical methods are recommended to determine the purity of 2,3-dimethoxyphenol in synthetic samples?

Answer:
Purity assessment should combine chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC) or HPLC with UV detection for quantification, leveraging its boiling point (233–234°C) and UV absorbance .
  • Nuclear Magnetic Resonance (NMR) to verify structural integrity, using characteristic peaks for methoxy (-OCH₃) and phenolic (-OH) groups .
  • Mass Spectrometry (MS) for molecular weight confirmation (154.16 g/mol) .
    Calibrate methods against certified reference standards (>98% purity) to ensure accuracy .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:
Discrepancies in toxicity studies (e.g., conflicting EC₅₀ values) require:

  • Systematic literature review using inclusion/exclusion criteria, as outlined in chlorophenol toxicity assessments (e.g., screening 974 studies to identify 95 relevant papers) .
  • Dose-response meta-analysis to harmonize data across experimental models (e.g., bacterial vs. mammalian systems).
  • Mechanistic studies to differentiate direct toxicity from metabolite-driven effects, using in vitro assays (e.g., cytochrome P450 inhibition tests) .

Basic: What are the key physicochemical properties influencing the solubility and stability of this compound?

Answer:
Critical properties include:

  • Hydrophobicity (logP ~1.5 estimated from structure), impacting solubility in organic solvents like ethanol or DMSO .
  • Acid dissociation constant (pKa) : Phenolic -OH group (pKa ~10) dictates pH-dependent stability; store in inert atmospheres to prevent oxidation .
  • Thermal stability : Decomposition above 234°C; avoid high-temperature reactions without inert gas .

Advanced: What experimental designs are optimal for studying this compound’s antioxidant mechanisms?

Answer:

  • DPPH/ABTS radical scavenging assays to quantify antioxidant capacity, with controls for interference from methoxy groups .
  • Electron Paramagnetic Resonance (EPR) to detect reactive oxygen species (ROS) quenching in cellular models .
  • Kinetic studies to compare rate constants with structurally similar antioxidants (e.g., 2,6-dimethoxyphenol derivatives) .

Basic: How should this compound be stored to prevent degradation in laboratory settings?

Answer:

  • Store in amber glass vials at 2–8°C to minimize photodegradation .
  • Use desiccants to avoid moisture absorption (hygroscopicity data not reported; assume moderate risk) .
  • Purge containers with argon or nitrogen to prevent oxidation of the phenolic group .

Advanced: What strategies enhance the enzymatic synthesis of this compound derivatives for sustainable applications?

Answer:

  • Laccase-mediated dimerization : Optimize pH (4–5) and temperature (30–40°C) using factorial design to maximize yield of bioactive dimers (e.g., 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol) .
  • Solvent-free catalysis : Employ ionic liquids or deep eutectic solvents to improve reaction efficiency and reduce waste .
  • Real-time monitoring : Use HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .

Basic: What spectroscopic signatures distinguish this compound from isomers like 2,6-dimethoxyphenol?

Answer:

  • ¹H NMR :
    • This compound: Two distinct methoxy singlets (δ 3.85–3.90 ppm) and aromatic protons at δ 6.4–6.8 ppm .
    • 2,6-Dimethoxyphenol: Symmetric methoxy singlets (δ 3.75 ppm) and a para-coupled aromatic doublet .
  • FT-IR : Phenolic O-H stretch (~3400 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced: How can computational modeling predict the environmental fate of this compound?

Answer:

  • QSAR models : Estimate biodegradation half-lives using substituent electronic parameters (e.g., Hammett constants for methoxy groups) .
  • Molecular dynamics simulations : Simulate adsorption onto soil organic matter or microplastics to assess persistence .
  • Ecotoxicity prediction : Combine EPI Suite and TEST software to model aquatic toxicity endpoints (e.g., LC₅₀ for Daphnia magna) .

Basic: What safety protocols are essential when handling this compound in laboratory experiments?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with vermiculite .

Advanced: What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Answer:

  • Catalyst optimization : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) to improve selectivity and recyclability .
  • Flow chemistry : Mitigate exothermic side reactions by controlling residence time and temperature gradients .
  • Byproduct analysis : Use GC×GC-TOFMS to identify and quantify minor impurities (>0.1%) during pilot-scale production .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.